Disulfoton-D10 is a chemical compound classified as an organophosphate, primarily utilized as an insecticide and acaricide in agricultural practices. It is known for its high toxicity and effectiveness against various pests, particularly sucking insects. As a member of the organophosphate family, it operates by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects. The compound has garnered attention not only for its agricultural applications but also for its environmental persistence and potential health risks associated with exposure.
Disulfoton-D10 can be synthesized through various chemical processes involving the reaction of specific precursors. Its synthesis and degradation pathways have been extensively studied to understand its environmental impact and to develop detection methods for residues in food and environmental samples.
Disulfoton-D10 falls under the category of organophosphate insecticides, which are characterized by their phosphorus-containing compounds. This classification is significant due to the common mechanism of action shared among organophosphates, which involves the inhibition of acetylcholinesterase.
The synthesis of Disulfoton-D10 typically involves several steps, beginning with the preparation of precursor chemicals. The synthesis can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to maximize yield and minimize by-products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and confirm product identity.
Disulfoton-D10 has a complex molecular structure characterized by its phosphorus atom bonded to sulfur and oxygen atoms. The chemical formula can be represented as .
Disulfoton undergoes several key reactions in biological systems and environmental contexts:
The transformation pathways are crucial for understanding both the efficacy of Disulfoton as an insecticide and its environmental fate. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these metabolites.
Disulfoton exerts its insecticidal effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors.
Disulfoton-D10 has been predominantly used in agriculture as an effective pesticide against various pests:
Research continues on developing safer alternatives or formulations that mitigate its environmental impact while maintaining pest control efficacy.
Disulfoton-D10 (di(ethyl-D5)) is a stable isotope-labeled analog of the organothiophosphate insecticide disulfoton (C8H19O2PS3). Its molecular formula is C82H10H9O2PS3, where ten hydrogen atoms (H) are replaced by deuterium (2H or D). This substitution occurs specifically at the ethyl groups attached to the phosphate moiety, resulting in two pentadeuterated ethyl groups (–OCD2CD3) [3]. The deuterium atoms are positioned at non-exchangeable sites, ensuring isotopic stability during analytical procedures.
The molecular weight of Disulfoton-D10 is 284.47 g/mol, compared to 274.40 g/mol for unlabeled disulfoton. This 10 Da mass difference is critical for mass spectrometry applications, enabling clear distinction from the native compound [3] [5]. The structural integrity remains intact, with deuterium substitution inducing minimal steric or electronic alterations while providing robust isotopic labeling.
Table 1: Molecular Characteristics of Disulfoton-D10 vs. Disulfoton
Property | Disulfoton-D10 | Disulfoton |
---|---|---|
Molecular Formula | C82H10H9O2PS3 | C8H19O2PS3 |
Molecular Weight (g/mol) | 284.47 | 274.40 |
Deuterium Positions | Two –OCD2CD3 groups | N/A |
Accurate Mass | 284.0912 | 274.0400 (calculated) |
Disulfoton-D10 is systematically named O,O-di(1,1,2,2,2-pentadeuterioethyl) S-[2-(ethylsulfanyl)ethyl] phosphorodithioate. It retains the core organothiophosphate classification of its parent compound, characterized by:
Its SMILES notation is [2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCCSCC, explicitly denoting deuterium placement [3]. As an organothiophosphate, it shares the characteristic mechanism of action of acetylcholinesterase inhibition but is exclusively used as an analytical reference standard rather than a pesticide [7].
Disulfoton (the unlabeled compound) faces stringent global restrictions due to its high toxicity:
Table 2: Regulatory Timeline for Disulfoton
Year | Jurisdiction | Action |
---|---|---|
2009 | United States | EPA cancellation order issued (Federal Register Vol. 74, No. 185) |
Pre-2009 | European Union | Non-approval under EU pesticide regulations |
2009 | Global | Bayer CropScience exited U.S. disulfoton market (December 31, 2009) |
Ongoing | Global | Default MRL of 0.01 mg/kg enforced for imported crops [1] |
Despite these restrictions on disulfoton, Disulfoton-D10 remains commercially available as an analytical standard (e.g., CAS 2687960-65-0). It is supplied in solutions (e.g., 100 µg/mL in acetone) for residue analysis and environmental monitoring, exempt from pesticide regulations due to its non-pesticidal application [3].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9